![molecular formula C21H27N5O2S B2973348 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione CAS No. 335403-20-8](/img/structure/B2973348.png)
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotection and Parkinson's Disease
Neuroprotection in Parkinson's Disease
Several studies investigate neuroprotective strategies against Parkinson's disease, with some compounds showing potential by targeting dopaminergic deficits. For example, caffeine and certain adenosine receptor antagonists have been studied for their protective effects against neurotoxin-induced dopaminergic neuron loss, which is characteristic of Parkinson's disease. This research highlights the potential for compounds targeting adenosine receptors to mitigate Parkinsonian symptoms and suggests a pathway through which similar compounds, possibly including the one of interest, could be explored for neuroprotective effects (Chen et al., 2001).
Pharmacokinetics and Drug Metabolism
Metabolism in Human Studies
Understanding the metabolism and disposition of pharmacologically active compounds is crucial for their development into therapeutic agents. Research on compounds like irinotecan, an anticancer drug, provides insights into how specific compounds are metabolized in humans, including the identification of active metabolites and the role of enzymatic processes in their conversion. These studies inform the design and development of new drugs by elucidating their metabolic pathways, potential for bioactivation, and mechanisms of action or toxicity (Gupta et al., 1994).
Environmental and Occupational Health
Occupational Exposure Assessment
Investigations into the health impacts of exposure to chemicals like dimethyl sulphate highlight the importance of monitoring and assessing occupational exposures to hazardous substances. These studies contribute to our understanding of the routes of exposure, mechanisms of toxicity, and the development of biomarkers for assessing exposure levels. Such research underscores the significance of safety measures and exposure limits to protect workers in various industries (Schettgen et al., 2004).
Antiallergic and Anti-inflammatory Research
Evaluation of Antiallergic Compounds
The study of compounds for their antiallergic effects, such as the evaluation of new H1-receptor antagonists, is pivotal in identifying potential treatments for allergic reactions and inflammation. These investigations can lead to the development of more effective and safer antiallergic medications, offering insights into the mechanisms of allergic responses and how they can be modulated by pharmacological interventions (Ring et al., 1988).
Propiedades
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-18-17(19(27)23-20(24)28)26(13-10-16-8-4-2-5-9-16)21(22-18)29-15-14-25-11-6-3-7-12-25/h2,4-5,8-9H,3,6-7,10-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLMXWVNPPLVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Indazol-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973265.png)
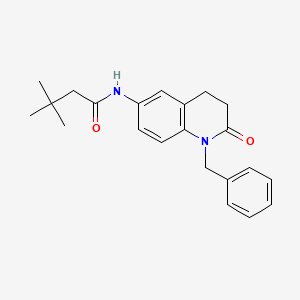
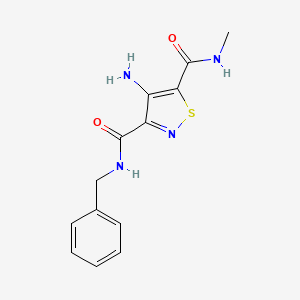
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)
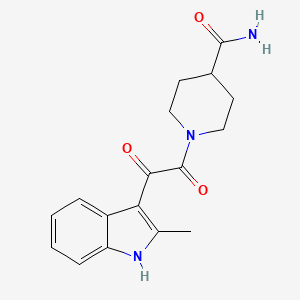

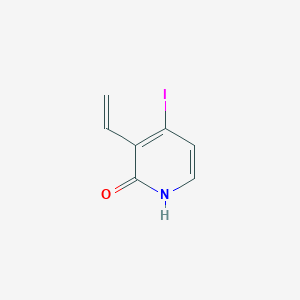
![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)
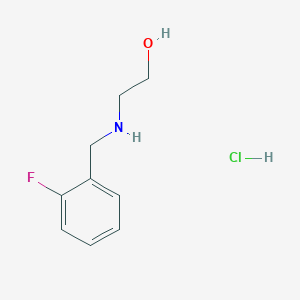
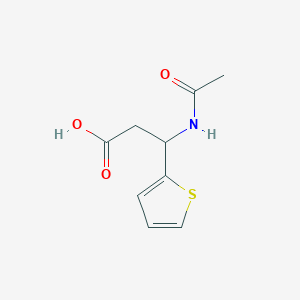
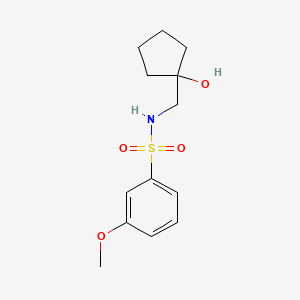
![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)